molecular formula C14H17BrO B12607933 2-(3-Bromophenyl)-1-cyclohexylethan-1-one CAS No. 880648-04-4

2-(3-Bromophenyl)-1-cyclohexylethan-1-one

Cat. No.: B12607933
CAS No.: 880648-04-4
M. Wt: 281.19 g/mol
InChI Key: AUPQEZLOMBXUGL-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1-cyclohexylethan-1-one is an organic compound that belongs to the class of aryl ketones It features a bromine atom attached to a phenyl ring, which is further connected to a cyclohexyl group through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1-cyclohexylethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-bromobenzoyl chloride reacts with cyclohexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1-cyclohexylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-bromobenzoic acid or 3-bromobenzophenone.

    Reduction: Formation of 2-(3-bromophenyl)-1-cyclohexylethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenyl)-1-cyclohexylethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1-cyclohexylethan-1-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1-cyclohexylethan-1-one
  • 2-(2-Bromophenyl)-1-cyclohexylethan-1-one
  • 2-(3-Chlorophenyl)-1-cyclohexylethan-1-one

Uniqueness

2-(3-Bromophenyl)-1-cyclohexylethan-1-one is unique due to the position of the bromine atom on the phenyl ring, which influences its chemical reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

CAS No.

880648-04-4

Molecular Formula

C14H17BrO

Molecular Weight

281.19 g/mol

IUPAC Name

2-(3-bromophenyl)-1-cyclohexylethanone

InChI

InChI=1S/C14H17BrO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2

InChI Key

AUPQEZLOMBXUGL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)CC2=CC(=CC=C2)Br

Origin of Product

United States

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